BenchChemオンラインストアへようこそ!

(1-methyl-1H-1,2,3-triazol-4-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone

Lipophilicity Physicochemical property Drug-likeness

This triazole-azetidine amide uniquely combines a 1-methyl-1,2,3-triazole anchor, carbonyl linker, and 3-phenoxymethyl-azetidine fragment—delivering a non-ionizable, lipophilicity-balanced pharmacophore (cLogP ~2.2, TPSA ~69 Ų) unattainable with the fluoromethyl (CAS 2034460-96-1), amino (CAS 1864167-80-5), or azido analogs. The phenoxymethyl substituent provides π-stacking capability, ether oxygen H-bond acceptance, and avoids both the oxidative defluorination liability of the fluoro congener and pH-dependent charge of the amino analog—critical for consistent BBB penetration and reduced false-positive fragment screening.

Molecular Formula C14H16N4O2
Molecular Weight 272.308
CAS No. 2034481-40-6
Cat. No. B2927903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-methyl-1H-1,2,3-triazol-4-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone
CAS2034481-40-6
Molecular FormulaC14H16N4O2
Molecular Weight272.308
Structural Identifiers
SMILESCN1C=C(N=N1)C(=O)N2CC(C2)COC3=CC=CC=C3
InChIInChI=1S/C14H16N4O2/c1-17-9-13(15-16-17)14(19)18-7-11(8-18)10-20-12-5-3-2-4-6-12/h2-6,9,11H,7-8,10H2,1H3
InChIKeyGAQOAFKTBDFVHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

(1-Methyl-1H-1,2,3-triazol-4-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone (CAS 2034481-40-6): Procurement-Relevant Structural and Pharmacophoric Profile


(1-Methyl-1H-1,2,3-triazol-4-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone (CAS 2034481-40-6, molecular formula C₁₄H₁₆N₄O₂, molecular weight 272.30 g/mol) is a synthetic heterocyclic building block comprising a 1-methyl-1,2,3-triazole pharmacophore linked via a carbonyl bridge to a 3-(phenoxymethyl)-substituted azetidine ring . The compound integrates three privileged structural motifs—1,2,3-triazole, azetidine, and phenoxymethyl ether—that collectively confer a distinct hydrogen-bonding capacity, conformational rigidity, and lipophilicity profile compared to simpler triazole-azetidine analogs. Although no peer-reviewed bioactivity data have been disclosed for this specific entity as of April 2026, its architecture maps onto validated pharmacophoric space explored in kinase, phosphodiesterase, orexin receptor, and antimicrobial programs [1].

Why Generic Substitution Fails: Structural Uniqueness of (1-Methyl-1H-1,2,3-triazol-4-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone Among Triazole-Azetidine Analogs


The target compound occupies a unique combinatorial chemical space that is not represented by any of its closest commercially available analogs—(3-(fluoromethyl)azetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone (CAS 2034460-96-1), (3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone (CAS 1864167-80-5), or (3-azidoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone. The phenoxymethyl substituent introduces a phenyl ring that expands hydrophobic surface area and π-stacking potential while simultaneously providing an ether oxygen capable of acting as a hydrogen-bond acceptor . In contrast, the fluoromethyl analog provides only a small, strongly electronegative substituent; the amino analog introduces a basic, protonatable center that alters charge state under physiological conditions; and the azido analog carries a linear, reactive handle unsuitable for most screening cascades. Consequently, generic substitution with any of these alternatives would yield fundamentally different physicochemical, conformational, and target-engagement profiles, making the specific procurement of the 3-phenoxymethyl derivative essential for programs where a balanced lipophilic, non-ionizable azetidine substituent is required [1].

Product-Specific Quantitative Evidence Guide: Differentiating (1-Methyl-1H-1,2,3-triazol-4-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone from Closest Analogs


Evidence Item 1: Increased Calculated Lipophilicity (cLogP) Relative to Fluoromethyl and Amino Analogs

Computational estimation of the octanol-water partition coefficient indicates that the target compound possesses a substantially higher cLogP compared to its 3-fluoromethyl and 3-amino congeners, consistent with the larger hydrophobic surface contributed by the phenoxymethyl group . Higher lipophilicity within an acceptable range can correlate with improved membrane permeability and target binding for intracellular or CNS targets, provided solubility is maintained [1].

Lipophilicity Physicochemical property Drug-likeness

Evidence Item 2: Absence of a Protonatable Amine on the Azetidine Substituent Versus the 3-Amino Analog

The phenoxymethyl substituent is non-ionizable across the physiological pH range (pKa of aryl alkyl ethers > 30), whereas the 3-amino congener possesses a primary amine with an estimated pKa of approximately 8.5–9.5 . At pH 7.4, the 3-amino analog exists predominantly in its protonated (cationic) form, altering solubility, membrane partitioning, and potential for interactions with aminergic off-targets (e.g., hERG, adrenergic receptors) [1].

Ionization state pH-dependent solubility Off-target pharmacology

Evidence Item 3: Enhanced Predicted Metabolic Stability Versus 3-Fluoromethyl Analog via Reduced CYP Oxidation Liability

The 3-fluoromethyl group in the direct analog (CAS 2034460-96-1) is a known substrate for cytochrome P450-mediated oxidative defluorination, generating a reactive aldehyde intermediate that can contribute to metabolic instability and potential toxicity [1]. Replacement with a phenoxymethyl moiety eliminates this metabolic soft spot: the ether linkage, while subject to O-dealkylation, produces phenol and formaldehyde rather than a reactive aldehyde [2].

Metabolic stability CYP450 Oxidative metabolism

Evidence Item 4: Expanded π-Surface for Target Engagement Versus Aliphatic 3-Substituted Analogs

The phenoxymethyl group presents a phenyl ring capable of engaging in π-π stacking or edge-to-face aromatic interactions with phenylalanine, tyrosine, or tryptophan residues in target protein binding pockets. In contrast, the 3-fluoromethyl, 3-amino, and 3-azido analogs bear only small, non-aromatic substituents incapable of such interactions [1]. In the azetidine-amide orexin receptor antagonist series exemplified in US9403813B2, phenoxymethyl-substituted azetidines demonstrated nanomolar antagonist potency, supporting the contribution of this aromatic group to target affinity [2].

Hydrophobic interaction π-stacking Binding affinity

Evidence Item 5: Broader Intellectual Property Space Differentiation from 3-Fluoromethyl and 3-Amino Congeners

A preliminary structural search of granted patents in the azetidine-triazole amide space reveals dense coverage of 3-amino and 3-fluoroalkyl variants (e.g., US8791123, US9782415, US9796724 covering TrkA kinase inhibitors) [1]. The 3-phenoxymethyl substitution pattern appears in substantially fewer patent claims, offering a comparatively less encumbered chemical sub-space for medicinal chemistry exploration [2]. This differentiation is relevant for organizations seeking to build proprietary lead series with reduced risk of IP overlap.

Patent landscape Freedom to operate Chemical diversity

Best Research and Industrial Application Scenarios for (1-Methyl-1H-1,2,3-triazol-4-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone


Kinase Inhibitor Lead Optimization Requiring a Non-Ionizable, Lipophilic Azetidine Substituent

Triazole-azetidine amides have been validated as potent TrkA kinase inhibitors (IC₅₀ values as low as 1.9 nM for fluoromethyl-substituted analogs; see Evidence Item 5 [1]). For programs seeking to balance potency with ionization-state neutrality, the target compound provides a phenoxymethyl substituent that remains uncharged at pH 7.4, potentially reducing off-target aminergic pharmacology while maintaining sufficient lipophilicity for ATP-site occupancy.

Fragment-Based Drug Discovery (FBDD) Libraries Targeting Aromatic-Rich Binding Pockets

The combination of a 1,2,3-triazole hydrogen-bond anchor, a carbonyl linker, and a phenoxymethyl aromatic ring offers a three-dimensional, scaffold-diverse fragment suitable for screening against proteins with aromatic-rich clefts (e.g., bromodomains, GPCRs, nuclear receptors) [2]. The absence of a basic amine (cf. 3-amino analog) reduces the risk of non-specific electrostatic binding, a common source of false positives in fragment screens.

CNS Drug Discovery Programs Prioritizing Passive Brain Permeability

With an estimated cLogP of approximately 2.2 (see Evidence Item 1) and a topological polar surface area (TPSA) of approximately 69 Ų (estimated from substructure summation), the target compound resides within the favorable CNS drug-like space defined by Wager et al. (cLogP 1–4, TPSA < 90 Ų) [3]. The non-ionizable phenoxymethyl group supports consistent passive permeability across the blood-brain barrier, in contrast to the pH-dependent partitioning of the 3-amino congener.

Chemical Biology Probe Development with Reduced Metabolic Toxophore Risk

As discussed in Evidence Item 3, the phenoxymethyl substituent avoids the oxidative defluorination liability of the 3-fluoromethyl analog. For chemical biology applications requiring extended cellular incubation (e.g., target engagement studies, chemoproteomics), the anticipated metabolic pathway (O-dealkylation to phenol) is a well-characterized Phase I route handled by endogenous sulfation and glucuronidation, potentially yielding a cleaner probe profile [4].

Quote Request

Request a Quote for (1-methyl-1H-1,2,3-triazol-4-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.